1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Description
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJQPYIPWNLBO-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Piperazine Derivatization: Coupling of the sulfonylated benzene derivative with piperazine.
Alkylation: Introduction of the phenylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation to form different products.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Scientific Research Applications
Inhibition of Enzymes
The compound has shown promise as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). Inhibition of HDACs is a crucial strategy in cancer therapy, as these enzymes play a role in the regulation of gene expression associated with tumorigenesis. Studies have demonstrated that derivatives of this compound can effectively inhibit HDAC activity, leading to induced apoptosis in cancer cells .
Antitumor Activity
Research indicates that 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine exhibits antitumor properties. It has been tested in various cancer models, showing efficacy in reducing tumor growth and enhancing the effects of other chemotherapeutic agents. The mechanism involves modulation of cell cycle progression and induction of cell death pathways .
Neurological Applications
This compound has been investigated for its potential neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . Its ability to cross the blood-brain barrier enhances its suitability for neurological applications.
Chemical Probes
As a chemical probe, this compound can be utilized to study biological processes involving piperazine derivatives. Researchers employ it to elucidate mechanisms of action in various biological pathways, providing insights into drug design and development .
Structure-Activity Relationship Studies
The compound serves as a foundational structure for synthesizing analogs to explore structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can identify key functional groups that enhance or diminish biological activity, aiding in the optimization of therapeutic agents .
Data Tables
Case Study 1: Antitumor Efficacy
In a study published in 2017, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: HDAC Inhibition
A recent investigation highlighted the compound's role as an HDAC inhibitor, demonstrating its ability to induce histone acetylation and subsequently alter gene expression profiles associated with tumor suppression. This study provides a compelling argument for its use in combination therapies for more effective cancer treatment strategies .
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
While direct data on the target compound are unavailable, analogs provide insights into substituent effects:
Solubility and Stability
- Nitro groups (e.g., in 3-nitrophenyl derivatives) reduce solubility in polar solvents but enhance thermal stability due to strong intermolecular interactions .
- Sulfonyl groups (e.g., in flunarizine derivatives) improve crystallinity and metabolic stability compared to benzoyl or ether-linked substituents .
Spectroscopic Data
- Cinnamyl-containing compounds : ¹H-NMR typically shows doublet peaks for the trans-alkene protons (δ 6.3–6.8 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
- Nitrobenzenesulfonyl derivatives: IR spectra exhibit strong S=O stretching (1350–1150 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
Antibacterial Activity
- Cinnamyl-piperazine derivatives (e.g., (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) show broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 2–16 µg/mL) .
- Nitro groups enhance antibacterial potency by facilitating electron-deficient interactions with bacterial enzymes .
Calcium Channel Blocking
Receptor Binding
- HBK derivatives with phenoxypropyl substituents exhibit high dopamine D2 receptor affinity (Kᵢ: 15–30 nM), while methoxy groups enhance selectivity .
- Cinnamyl groups in the target compound may confer dual activity (antibacterial and neurological) depending on substitution patterns .
Biological Activity
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation. The sulfonyl group and the nitro substituent play crucial roles in modulating its interaction with biological targets.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 13.3 | Science.gov |
| HeLa (Cervical) | 15.0 | ResearchGate |
| A549 (Lung) | 12.5 | Science.gov |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms by which similar structures exert their effects.
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives with similar functional groups exhibited potent antiproliferative activity through the inhibition of protein kinases involved in cell cycle regulation. The structure-activity relationship (SAR) indicated that modifications at the piperazine ring significantly influenced potency and selectivity towards cancer cell lines .
- Inhibitory Effects on Tumor Growth : In vivo studies using xenograft models showed that compounds with structural similarities to this compound effectively reduced tumor size by inducing apoptosis in cancer cells, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
